
(R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate
Overview
Description
“®-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It is related to the compound “®-(1-Boc-Pyrrolidin-3-yl)-acetic acid” which has a molecular formula of C11H19NO4 . This compound is also known as “(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid” and has an average mass of 229.273 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-(1-Boc-Pyrrolidin-3-yl)-acetic acid”, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 357.4±15.0 °C at 760 mmHg, and a flash point of 169.9±20.4 °C . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
Process Development for Related Compounds : A study by Li et al. (2012) described a scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which is an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors. This research demonstrates the potential for efficient, large-scale production of similar compounds (Li et al., 2012).
Antibacterial Agent Synthesis : Jain et al. (2003) explored the synthesis of analogues of a related compound, VRC3375, highlighting the structure-activity relationship in developing effective antibacterial agents. This indicates the potential utility of similar compounds in antibacterial drug development (Jain et al., 2003).
Applications in Medicinal Chemistry
Anti-Inflammatory Agent Development : A study by Ikuta et al. (1987) synthesized a series of compounds related to pyrrolidin-2-ones, which were evaluated as anti-inflammatory/analgesic agents. This research suggests the potential of (R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate in developing new anti-inflammatory medications (Ikuta et al., 1987).
Prolylcarboxypeptidase Inhibitor Development : Graham et al. (2012) reported on the development of potent inhibitors of prolylcarboxypeptidase (PrCP) by modifying a lead structure. This study underscores the potential of compounds like (R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate in the development of therapeutics for conditions where PrCP inhibition is beneficial (Graham et al., 2012).
Molecular Structure Analysis
- Hydrogen Bonding Studies : Baillargeon et al. (2014) examined the crystalline structure of a similar compound, highlighting the significance of hydrogen bonding and molecular orientation. This could be relevant for understanding the structural properties of (R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate (Baillargeon et al., 2014).
Drug Intermediate Synthesis
- Efficient Synthesis of Drug Intermediates : Min (2010) reported on an efficient process for synthesizing important drug intermediates related to tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This highlights the relevance of (R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate in the synthesis of drug intermediates (Min, 2010).
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclopentanecarbonyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-8-9-17(10-12)13(18)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHGJMBXUXYDO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124454 | |
| Record name | Carbamic acid, N-[(3R)-1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286207-11-1 | |
| Record name | Carbamic acid, N-[(3R)-1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)

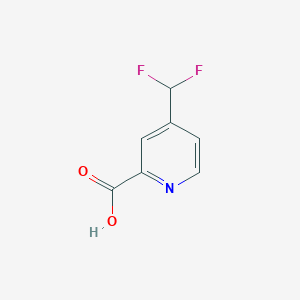
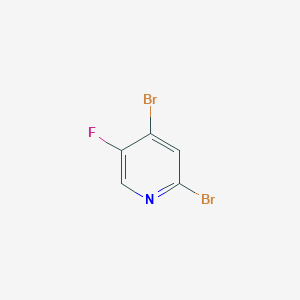
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3027236.png)
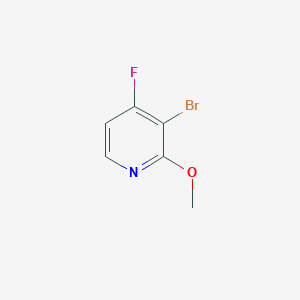
![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)
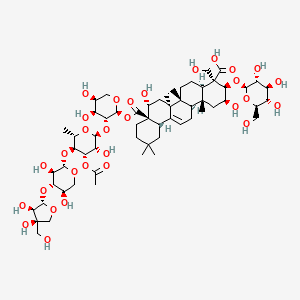
![4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B3027246.png)
![tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B3027247.png)
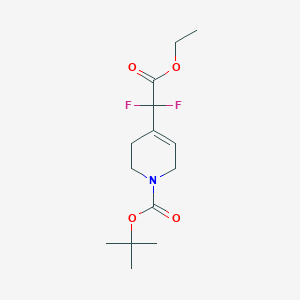
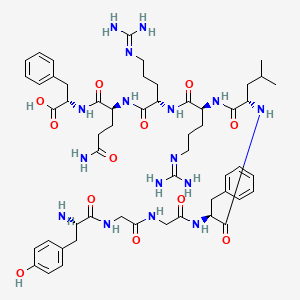

![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3027252.png)